molecular formula C14H10F3NO2 B4447877 Benzamide, N-(4-methoxyphenyl)-2,3,4-trifluoro-

Benzamide, N-(4-methoxyphenyl)-2,3,4-trifluoro-

Cat. No.: B4447877
M. Wt: 281.23 g/mol
InChI Key: LYZBCVKPJODAFH-UHFFFAOYSA-N
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Description

Benzamide, N-(4-methoxyphenyl)-2,3,4-trifluoro- is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a benzamide core with a 4-methoxyphenyl group and three fluorine atoms at the 2, 3, and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, N-(4-methoxyphenyl)-2,3,4-trifluoro-, the reaction can be carried out using 4-methoxyaniline and 2,3,4-trifluorobenzoic acid. The reaction is often facilitated by the presence of a catalyst, such as Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is considered green and efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-methoxyphenyl)-2,3,4-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzamide, N-(4-methoxyphenyl)-2,3,4-trifluoro- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-methoxyphenyl)-2,3,4-trifluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(4-methoxyphenyl)-3-methoxy-
  • 4-Chloro-N-(4-methoxyphenyl)benzamide
  • N-(4-methoxyphenyl)benzamide

Uniqueness

Benzamide, N-(4-methoxyphenyl)-2,3,4-trifluoro- is unique due to the presence of three fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance its stability, lipophilicity, and binding affinity, making it distinct from other benzamide derivatives.

Properties

IUPAC Name

2,3,4-trifluoro-N-(4-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-9-4-2-8(3-5-9)18-14(19)10-6-7-11(15)13(17)12(10)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZBCVKPJODAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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